molecular formula C13H18N2O2 B11814626 2-(4-Methyl-2-phenylpiperazin-1-YL)acetic acid

2-(4-Methyl-2-phenylpiperazin-1-YL)acetic acid

Cat. No.: B11814626
M. Wt: 234.29 g/mol
InChI Key: ZZBQAPMICOZWQI-UHFFFAOYSA-N
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Description

2-(4-Methyl-2-phenylpiperazin-1-YL)acetic acid is a piperazine derivative known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a methyl and phenyl group, making it a versatile scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2-phenylpiperazin-1-YL)acetic acid typically involves the reaction of 1-methylpiperazine with phenylacetic acid under controlled conditions. One common method includes the use of acyl chloride intermediates, where phenylacetic acid is first converted to its acyl chloride form using thionyl chloride (SOCl2) in the presence of a catalyst like dimethylformamide (DMF). The acyl chloride intermediate then reacts with 1-methylpiperazine to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2-phenylpiperazin-1-YL)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are possible, where the piperazine nitrogen can be substituted with different alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-Methyl-2-phenylpiperazin-1-YL)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2-phenylpiperazin-1-YL)acetic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methyl-2-phenylpiperazin-1-YL)acetic acid stands out due to its unique combination of a piperazine ring with both methyl and phenyl substitutions, which imparts distinct pharmacological properties. Its versatility in undergoing various chemical reactions and its broad range of applications in scientific research further highlight its uniqueness.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

2-(4-methyl-2-phenylpiperazin-1-yl)acetic acid

InChI

InChI=1S/C13H18N2O2/c1-14-7-8-15(10-13(16)17)12(9-14)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,17)

InChI Key

ZZBQAPMICOZWQI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C(C1)C2=CC=CC=C2)CC(=O)O

Origin of Product

United States

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